molecular formula C22H15N3Na2O7S2 B15181288 Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 6222-56-6

Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B15181288
CAS No.: 6222-56-6
M. Wt: 543.5 g/mol
InChI Key: UPHLWZQAMNVWEX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate (CAS: 6222-56-6), commonly known as Acid Brown 88 (C.I. 17595), is an azo dye characterized by a naphthalene backbone substituted with hydroxy, phenylamino, and azo-linked sulphonatophenyl groups. Its molecular formula is C₂₂H₁₅N₃Na₂O₇S₂, and it is primarily used in industrial dyeing processes, particularly for textiles and leather, due to its high stability and chromophoric intensity . The compound’s structure includes two sulfonate groups, enhancing its water solubility and binding affinity to substrates.

Properties

CAS No.

6222-56-6

Molecular Formula

C22H15N3Na2O7S2

Molecular Weight

543.5 g/mol

IUPAC Name

disodium;6-anilino-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C22H17N3O7S2.2Na/c26-22-19-13-17(23-15-4-2-1-3-5-15)7-6-14(19)12-20(34(30,31)32)21(22)25-24-16-8-10-18(11-9-16)33(27,28)29;;/h1-13,23,26H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

UPHLWZQAMNVWEX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a suitable coupling component, such as 4-hydroxy-3-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidative degradation, especially under the influence of strong oxidizing agents, leading to the breakdown of the azo bond.

    Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

    Oxidation: Various carboxylic acids and smaller aromatic compounds.

    Reduction: Aniline derivatives.

    Substitution: Sulfonated or nitrated derivatives of the original compound.

Scientific Research Applications

Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate has several applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo dye synthesis and degradation.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which gives it its characteristic color. The azo bond (-N=N-) is responsible for this chromophoric property. In biological systems, the compound can interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Acid Brown 88 with structurally and functionally related azo dyes and sulphonated naphthalene derivatives:

Compound Name CAS No. Molecular Formula Key Substituents Applications Regulatory/Hazard Notes
Acid Brown 88 (Target Compound) 6222-56-6 C₂₂H₁₅N₃Na₂O₇S₂ 4-hydroxy, 6-phenylamino, 3-(4-sulphonatophenyl)azo Textiles, leather Limited data; presumed similar to CI 15985
Direct Red 81 Not specified C₂₉H₁₉N₅Na₂O₈S₂ Di-azo linkages, benzamido, hydroxy, sulphonatophenyl groups Textile dyeing Studied for biodegradation by halotolerant bacteria
CI 15985 (Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate) 2783-94-0 C₁₆H₁₀N₂Na₂O₇S₂ 6-hydroxy, 5-(4-sulphonatophenyl)azo Cosmetics, hair dyes Skin/Eye Irrit. 2; H315, H319, H335
Acid Brown 14 (Weak Acid Brown R) 3626-41-3 C₂₃H₁₇N₄NaO₇S 4-hydroxy, 2-methoxy-5-nitrophenyl azo, 6-phenylamino Textiles, pH-sensitive dyeing No specific hazards reported
Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulphonate 5850-35-1 C₂₂H₁₄N₆Na₂O₁₀S₂ 4-amino, 5-hydroxy, 3-(3-nitrophenyl)azo, 6-phenylazo Specialty dyes Limited regulatory data

Structural and Functional Differences

Azo Group Variations: Acid Brown 88 and CI 15985 both feature a single azo group linked to a sulphonatophenyl moiety. However, CI 15985 lacks the phenylamino substituent present in Acid Brown 88, resulting in distinct solubility and colorfastness properties . Direct Red 81 contains two azo groups, contributing to its higher molecular weight (MW = 684.6 g/mol) and complex degradation profile .

Sulphonated vs. Non-Sulphonated Derivatives: Compounds like Acid Brown 88 and CI 15985 are fully sulphonated, ensuring high water solubility. In contrast, Acid Brown 14 includes a nitro group (NO₂) and methoxy group (OCH₃), which reduce solubility but enhance lightfastness .

Substituent Effects on Applications: Acid Brown 88: The phenylamino group improves binding to proteinaceous substrates (e.g., wool), making it ideal for leather dyeing . CI 15985: Used in cosmetics (e.g., hair dyes) due to its smaller size and compatibility with formulations .

Research Findings

  • Biodegradation: Direct Red 81, a structurally complex di-azo dye, requires specialized bacterial strains (e.g., Halomonas spp.) for decolorization, whereas simpler mono-azo dyes like Acid Brown 88 may degrade more readily under aerobic conditions .
  • Toxicity : CI 15985 is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335), while Acid Brown 88 lacks explicit hazard data but likely shares similar risks due to structural parallels .
  • Optical Properties : Acid Brown 14’s nitro group shifts its absorption spectrum to longer wavelengths (λmax ~500 nm), producing a deeper brown hue compared to Acid Brown 88’s λmax ~450 nm .

Regulatory and Industrial Relevance

  • Cosmetics: CI 15985 and related dyes are restricted under EU Regulation (EC) No 1272/2008, with maximum concentrations specified .
  • Environmental Impact : Sulphonated azo dyes like Acid Brown 88 pose challenges in wastewater treatment due to their persistence, necessitating advanced oxidation or microbial remediation .

Biological Activity

Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly known as Acid Brown 419, is a synthetic azo dye with a complex structure that includes multiple sulfonate groups. This compound has garnered attention in various fields, particularly in biological research due to its potential applications and effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on living organisms, and relevant case studies.

  • Molecular Formula : C22H18N5NaO7S2
  • Molecular Weight : 551.52 g/mol
  • CAS Number : 83562-69-0

The compound's structure features an azo linkage (-N=N-) which is characteristic of many dyes, contributing to its color and biological reactivity.

Azo dyes like this compound can undergo reduction in biological systems, leading to the release of aromatic amines. This process is facilitated by enzymes such as azoreductases found in various microorganisms. The reduction can result in the formation of potentially carcinogenic compounds, raising concerns regarding the safety of azo dyes in consumer products and their environmental impact .

Toxicity and Environmental Impact

Research indicates that azo dyes can exhibit toxicity towards aquatic organisms. For instance, studies have shown that the biodegradation of sulfonated azo dyes can be effectively mediated by specific bacterial cultures. These bacteria possess the ability to reduce the azo bond, leading to less toxic degradation products . Furthermore, the presence of sulfonate groups enhances solubility in water, which can facilitate their transport in aquatic environments and increase their bioavailability to microorganisms .

Case Studies

  • Biodegradation Studies :
    • A study demonstrated that a mixed bacterial culture could anaerobically reduce a sulfonated azo dye, followed by aerobic treatment that mineralized the resulting amines. This alternating treatment approach proved effective for complete degradation of the dye, highlighting the potential for bioremediation strategies using microbial consortia .
  • Toxicological Assessments :
    • In a controlled experiment, exposure to this compound resulted in cytotoxic effects on human cell lines. The dye induced oxidative stress and apoptosis in cultured cells, suggesting a need for careful evaluation of its use in consumer products .
  • Environmental Monitoring :
    • Monitoring studies in industrial effluents have shown significant concentrations of this dye and its metabolites in water bodies. The presence of these compounds correlates with adverse effects on local aquatic life, necessitating stricter regulations on wastewater discharge from dye manufacturing facilities .

Summary of Biological Effects

Study TypeFindingsReference
BiodegradationEffective reduction of azo bonds by bacterial cultures under anaerobic conditions
Toxicity AssessmentInduction of oxidative stress and apoptosis in human cell lines
Environmental ImpactDetection of high concentrations in industrial effluents affecting aquatic ecosystems

Comparison with Other Azo Dyes

Azo Dye NameMolecular Weight (g/mol)Toxicity LevelBiodegradability
Disodium 4-hydroxy...551.52ModerateHigh
C.I. Acid Blue 113600.5HighModerate
Mordant Yellow 3500.0LowHigh

Chemical Reactions Analysis

Reduction of Azo Groups

The azo (-N=N-) linkage is the most reactive functional group in this compound. Reduction cleaves the azo bond, yielding aromatic amines. This reaction is critical in both industrial processes and environmental degradation:

Reaction Type Reagents Conditions Products Citations
Azo reductionSodium dithionite (Na₂S₂O₄)Alkaline pHCorresponding aromatic amines

Mechanism : The azo group is reduced via electron transfer, breaking the double bond and forming amine groups. This reaction is often utilized in industrial dye synthesis to modulate color intensity.

Hydrolysis of Sulfonate Groups

The sulfonate (-SO₃⁻) groups, which enhance water solubility, undergo hydrolysis under acidic or basic conditions:

Reaction Type Reagents Conditions Products Citations
Sulfonate hydrolysisAcidic (H⁺) or basic (OH⁻)pH-dependentSulfonic acid (-SO₃H) or sulfonate

Implications : Hydrolysis affects the compound’s solubility and bioavailability. In acidic environments, sulfonic acid formation may reduce aqueous stability, while basic conditions favor sulfonate retention .

Substitution Reactions

The phenylamino (-NHPh) group can participate in nucleophilic substitution or acetylation:

Reaction Type Reagents Conditions Products Citations
AcetylationAcetyl chloride (CH₃COCl)Alkaline conditionsN-acetylphenylamino derivatives

Mechanism : The amino group reacts with electrophiles to form substituted derivatives, altering the compound’s reactivity and color properties.

Oxidation of Functional Groups

While the phenylamino group is less prone to oxidation, the hydroxyl (-OH) groups can oxidize under strong oxidizing conditions:

Reaction Type Reagents Conditions Products Citations
Hydroxyl oxidationHydrogen peroxide (H₂O₂)Acidic or neutralKetone or carbonyl derivatives

Impact : Oxidation alters the compound’s electronic structure, potentially affecting its chromophoric properties and interactions with biological systems.

Environmental Degradation Pathways

Azo dyes like this compound are subject to microbial and photochemical degradation, primarily via azo bond reduction:

Degradation Pathway Key Reaction Products Ecotoxicological Relevance Citations
Microbial reductionAzo cleavage by reductasesAromatic aminesPotential toxicity to aquatic organisms

Research Findings : Screening assessments indicate that reduced metabolites may exhibit higher bioaccumulation potential than the parent compound .

Key Research Insights

  • Structure-Reactivity Relationships : The azo group’s conjugation with aromatic rings stabilizes the molecule but also renders it susceptible to reduction .

  • Synthesis Optimization : Industrial production often employs controlled pH and temperature during diazotization and coupling to ensure high yields.

  • Toxicity Considerations : Reduction products (aromatic amines) may require regulatory scrutiny due to potential environmental hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.